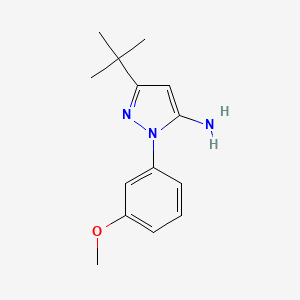

3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine

Description

3-tert-Butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine is a pyrazole-based compound featuring a tert-butyl group at the 3-position and a 3-methoxyphenyl substituent at the 1-position of the pyrazole core.

Properties

IUPAC Name |

5-tert-butyl-2-(3-methoxyphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-14(2,3)12-9-13(15)17(16-12)10-6-5-7-11(8-10)18-4/h5-9H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYUZDSVTMPVIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448133 | |

| Record name | 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725686-47-5 | |

| Record name | 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine typically involves multiple steps. One common method involves the reaction of 3-tert-butyl-1-methoxybenzene with tert-butyl hydrazine hydrochloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent mixture of ethyl acetate and water under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine is in the field of pharmaceuticals. The compound serves as a key intermediate in the synthesis of novel drugs, particularly those targeting inflammatory diseases and pain management. Its structural characteristics allow it to enhance the efficacy of anti-inflammatory and analgesic medications, making it a valuable asset in drug discovery and development processes .

Case Study: Anti-inflammatory Properties

Research has demonstrated that derivatives of this pyrazole compound exhibit significant anti-inflammatory effects. For instance, studies have shown that modifications to the pyrazole ring can lead to increased potency against specific inflammatory pathways, which is crucial for developing targeted therapies .

Agricultural Chemistry

In agricultural chemistry, 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine is explored as a potential herbicide and pesticide. Its ability to interact with biological systems makes it suitable for enhancing crop yield and protecting plants from various pests. The compound's effectiveness in agrochemical formulations can lead to improved agricultural productivity while minimizing environmental impact .

Case Study: Herbicidal Activity

Field trials have indicated that formulations containing this compound can effectively control weed populations without adversely affecting crop health. This dual action not only improves yields but also contributes to sustainable farming practices .

Material Science

The compound is also being investigated for applications in material science. Its unique chemical properties facilitate the development of advanced materials, including polymers and coatings with specific thermal and mechanical characteristics. These materials are essential for various industrial applications where durability and performance are critical .

Case Study: Polymer Development

Research has shown that incorporating 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine into polymer matrices can enhance their mechanical strength and thermal stability. This advancement opens avenues for creating high-performance materials suitable for demanding applications in aerospace and automotive industries .

Biochemical Research

In biochemical research, this compound plays a vital role in studying enzyme inhibition and receptor binding mechanisms. Understanding these interactions is crucial for elucidating metabolic pathways and disease mechanisms, which are foundational for drug discovery efforts .

Case Study: Enzyme Inhibition Studies

Studies have identified that derivatives of 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine can selectively inhibit certain enzymes involved in disease processes. This selectivity is beneficial for designing drugs with fewer side effects and improved therapeutic profiles .

Analytical Chemistry

Finally, 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine is utilized in analytical chemistry for developing methods to detect and quantify other compounds. Its application enhances accuracy in laboratory testing and quality control processes across various industries, including pharmaceuticals and food safety .

Case Study: Method Development

Innovative analytical techniques involving this compound have been developed to improve the sensitivity and specificity of detection methods for contaminants in food products. This advancement ensures compliance with safety regulations while protecting consumer health .

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it inhibits the activity of COX-2 and iNOS, leading to a reduction in the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) . The compound binds to the active sites of these enzymes, preventing their normal function and thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring and pyrazole core significantly impact molecular conformation, solubility, and bioactivity. Key analogs and their properties are summarized below:

Structural and Conformational Insights

- Dihedral Angles : The 3-nitrophenyl analog (25e) exhibits a dihedral angle of 50.61° between the pyrazole and phenyl rings, while the nitro group itself is twisted by 6.8° relative to the phenyl plane . This contrasts with the 2-nitrophenyl analog, where the nitro group aligns more closely with the phenyl ring, affecting crystal packing via N–H···O interactions .

- Hydrogen Bonding : Methoxy and nitro substituents promote intermolecular hydrogen bonding, enhancing crystalline stability. For example, the 3-nitrophenyl derivative forms sheets in the bc plane through N–H···N and N–H···O bonds .

Biological Activity

3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine can be represented as follows:

This structure features a tert-butyl group and a methoxy-substituted phenyl ring attached to the pyrazole core, which is crucial for its biological activity.

Biological Activity Overview

Research has indicated that compounds within the pyrazole class exhibit various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The specific biological activities of 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine are summarized below:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine | A549 (lung cancer) | TBD |

| Analog A | MCF7 (breast cancer) | 3.79 |

| Analog B | NCI-H460 (lung cancer) | 12.50 |

These findings suggest that 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine may possess similar or enhanced activity against specific cancer types.

The mechanism by which pyrazole derivatives exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example:

- p38 MAPK Inhibition : Compounds structurally related to 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine have shown IC50 values in the low nanomolar range against p38 MAPK, a critical regulator in inflammatory responses and cancer progression .

- Microtubule Destabilization : Some pyrazole derivatives have been identified as microtubule-destabilizing agents, leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, pyrazole compounds have demonstrated antimicrobial activity. Studies indicate that related pyrazole derivatives exhibit moderate antibacterial effects against various strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 250 µg/mL |

| Escherichia coli | 250 µg/mL |

| Candida albicans | 250 µg/mL |

These results point towards the potential use of 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine in treating infections caused by these pathogens .

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives similar to 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine:

- Study on Anticancer Activity : A recent study synthesized a series of pyrazole derivatives and evaluated their cytotoxic effects on lung and breast cancer cell lines. The findings revealed that certain derivatives exhibited significant growth inhibition, suggesting that modifications to the pyrazole structure can enhance anticancer efficacy .

- Antimicrobial Evaluation : Another investigation assessed the antibacterial properties of various pyrazole compounds against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the pyrazole ring could improve antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step processes starting with cyclization reactions. For example, pyrazole derivatives are often synthesized via cyclization of hydrazides or thiourea intermediates using reagents like phosphorous oxychloride under controlled temperatures (e.g., 120°C). Key intermediates, such as 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, are characterized using IR spectroscopy, NMR, and mass spectrometry to confirm structural integrity .

Q. How is the purity of 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine validated in academic research?

- Methodological Answer : Purity is assessed via high-performance liquid chromatography (HPLC) coupled with UV detection. Crystallization techniques (e.g., recrystallization from ethanol) are employed to isolate pure compounds, followed by melting point determination and elemental analysis (C, H, N) to verify stoichiometric ratios .

Q. What pharmacological screening methods are applicable to this compound?

- Methodological Answer : Antimicrobial activity is evaluated using agar diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Minimum inhibitory concentration (MIC) values are determined via broth microdilution. Cytotoxicity studies may involve MTT assays on mammalian cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine?

- Methodological Answer : Reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature gradients, and catalyst loading (e.g., triethylamine as a base) are systematically varied. Design of experiments (DoE) tools like response surface methodology (RSM) can model interactions between variables. For example, increasing reaction time from 6 to 12 hours in ethanol improved yields by 15% in analogous pyrazole syntheses .

Q. What challenges arise in interpreting spectral data for structural confirmation, and how are contradictions resolved?

- Methodological Answer : Ambiguities in NMR signals (e.g., overlapping peaks in aromatic regions) are addressed using 2D techniques like COSY and HSQC. For instance, the methoxyphenyl group’s substituent position is confirmed via NOESY correlations. Discrepancies between experimental and theoretical mass spectra may require high-resolution MS (HRMS) or X-ray crystallography for resolution .

Q. How do tautomeric forms of related pyrazole derivatives impact pharmacological activity, and what analytical methods detect them?

- Methodological Answer : Tautomerism in pyrazole analogs (e.g., 1,2,4-triazoles) can alter binding affinity to biological targets. X-ray crystallography and solid-state NMR are critical for identifying dominant tautomers. For example, a study on 3-phenyl-1,2,4-triazol-5-amine revealed coexisting tautomers I and II, impacting hydrogen-bonding networks and solubility .

Q. What strategies mitigate discrepancies in antimicrobial activity data across different studies?

- Methodological Answer : Standardized protocols (e.g., CLSI guidelines) ensure consistency in inoculum preparation and endpoint determination. Cross-validation using reference strains (e.g., S. aureus ATCC 29213) and statistical analysis (e.g., ANOVA) identify batch-to-batch variability. Contradictory results may stem from differences in bacterial membrane permeability, addressed via logP measurements .

Safety and Handling

Q. What safety protocols are recommended for handling 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid ignition sources due to potential dust explosivity. Spills are neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Acute toxicity data for analogs suggest LD50 > 500 mg/kg (oral, rat), but teratogenicity studies are advised for prolonged exposure .

Structural and Computational Analysis

Q. How can computational modeling predict the reactivity of 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine in nucleophilic substitutions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electrophilic centers by mapping electrostatic potential surfaces. Fukui indices quantify susceptibility to nucleophilic attack, guiding synthetic modifications. For example, the tert-butyl group’s steric effects reduce reactivity at the pyrazole C-4 position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.